molecular formula C14H14N2O2 B5661958 N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide

N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide

Cat. No.: B5661958
M. Wt: 242.27 g/mol
InChI Key: ZFIALARVLHRTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide, also known as EDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EDPB is a member of the dihydropyridine family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide is not fully understood, but it is thought to involve the modulation of L-type calcium channels. These channels are responsible for the influx of calcium ions into neurons, which is a critical step in the initiation of neuronal signaling. By binding to these channels, this compound may be able to modulate the activity of neurons and affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of L-type calcium channels, which may have implications for the regulation of neuronal excitability. Additionally, this compound has been shown to have antioxidant activity, which may be relevant in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide in lab experiments is its specificity for L-type calcium channels. This specificity may allow researchers to study the role of these channels in neuronal function with greater precision. However, this compound is a relatively new compound, and its effects on other cellular processes are not well understood. Additionally, the synthesis of this compound is complex and may be challenging for some labs to carry out.

Future Directions

There are several potential future directions for research on N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide. One area of interest is the development of new compounds that are based on the structure of this compound. These compounds may have improved properties, such as increased potency or selectivity for specific calcium channel subtypes. Additionally, further studies are needed to elucidate the full range of physiological effects of this compound and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is reacted with ethylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to yield the desired product, this compound.

Scientific Research Applications

N-ethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind to L-type calcium channels, which are involved in the regulation of neuronal excitability. This binding activity suggests that this compound may have a role in modulating calcium channel activity and neuronal signaling.

Properties

IUPAC Name

N-ethyl-4-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-10(4-6-11)12-7-8-13(17)16-9-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIALARVLHRTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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